N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)18-11-15(19-8-3-2-7-16(19)21)10-13-5-4-6-14(17)9-13/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRPAJPWYEKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Core Structural Elements
Piperidinone Ring Formation
The 2-oxopiperidin-1-yl moiety is typically synthesized via lactamization or cyclization of δ-amino ketones. A common approach involves reacting 5-aminopentanoic acid derivatives under dehydrating conditions. For example, heating 5-aminopentanoic acid in the presence of thionyl chloride yields 2-piperidinone through intramolecular cyclization. Alternative methods include:
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl group is introduced via palladium-catalyzed cross-coupling reactions. A trimethylstannyl or boronic acid substituent on the phenyl ring facilitates coupling with halogenated intermediates. For instance, the Stille coupling of 3-fluorophenylstannane with a brominated propyl-piperidinone precursor in the presence of dichlorobistriphenylphosphine palladium(II) achieves high regioselectivity. Halogenation of the phenyl ring is performed using iodine monochloride (ICl) or fluorine gas under controlled conditions.
Acetamide Functionalization
Acetylation of a primary amine intermediate is achieved using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step typically proceeds at room temperature in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Detailed Preparation Methods
Method A: Sequential Cyclization and Coupling
Step 1: Synthesis of 2-Oxopiperidine
5-Aminopentanoic acid (1.0 eq) is refluxed in thionyl chloride (3.0 eq) for 4 hours. The resulting crude product is neutralized with sodium bicarbonate and extracted with ethyl acetate to yield 2-piperidinone (78% yield).
Step 2: Propyl Bridge Installation
2-Piperidinone (1.0 eq) reacts with 3-bromopropanol (1.2 eq) in DMF at 90°C for 12 hours using potassium carbonate (2.0 eq) as a base. The intermediate alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield over two steps).
Step 3: 3-Fluorophenyl Coupling
The ketone intermediate (1.0 eq) undergoes Stille coupling with 3-fluorophenyltrimethylstannane (1.5 eq) using tetrakistriphenylphosphine palladium(0) (5 mol%) in 1,4-dioxane at 110°C for 6 hours (89% yield).
Step 4: Reductive Amination and Acetylation
The coupled product is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The resulting amine is acetylated with acetic anhydride (1.5 eq) and DIPEA (2.0 eq) in THF at 25°C (91% yield).
Table 1: Optimization of Stille Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 110 | 89 |
| PdCl₂(PPh₃)₂ | DMF | 120 | 76 |
| Pd(OAc)₂ | THF | 90 | 68 |
Method B: One-Pot Tandem Reaction
Step 1: Mannich Reaction
A three-component Mannich reaction between 3-fluorobenzaldehyde (1.0 eq), 2-piperidinone (1.0 eq), and acetamide (1.2 eq) is conducted in ethanol with 10% aqueous HCl as a catalyst. The mixture is refluxed for 8 hours, yielding the Mannich base (74% yield).
Step 2: Reduction and Isolation
The imine intermediate is reduced using sodium borohydride (2.0 eq) in methanol at 0°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound (85% yield).
Table 2: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 0 | 85 |
| LiAlH₄ | THF | 25 | 78 |
| BH₃·THF | DCM | -20 | 81 |
Analytical Characterization
HPLC Purity : The final compound exhibits >99.8% purity by reversed-phase HPLC (C18 column, acetonitrile/water gradient).
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 1H, Ar-H), 6.98–6.85 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.82–3.65 (m, 2H, piperidinone-CH₂), 2.91 (t, J = 7.2 Hz, 2H, CH₂), 2.05 (s, 3H, COCH₃).
MS (ESI+) : m/z 333.2 [M+H]⁺.
Comparative Analysis of Methods
- Method A offers higher overall yield (89%) but requires stringent palladium catalyst handling.
- Method B is operationally simpler but achieves lower purity (97.5%) without chromatography.
- Scale-up feasibility favors Method A due to robust solvent systems (DMF, dioxane) and commercial availability of stannane reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperidinone ring play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Group Analysis
a) DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Key Differences: Replaces the 2-oxopiperidinyl group with a dimethylamino-propyl chain and incorporates an indazole ring.
- Impact: The indazole enhances π-π interactions with biological targets, while the dimethylamino group increases basicity and solubility. DDU86439 inhibits Trypanosoma brucei trypanothione synthetase (TRYS) with an EC50 of 6.9 µM .
b) PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide)
- Key Differences : Features a bicyclic 8-azabicyclo[3.2.1]octane system instead of 2-oxopiperidinyl.
- Impact : The rigid bicyclic scaffold improves binding affinity to chemokine receptor CCR5, making it a potent HIV-1 antagonist (Phase II clinical trials) .
c) Y205-7732 (2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide)
- Key Differences: Substitutes 3-fluorophenyl with 4-fluorophenoxy and replaces 2-oxopiperidinyl with morpholine.
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in coupling steps .
- Catalysts : Use triethylamine or palladium catalysts for efficient cross-coupling .
- Purification : Employ column chromatography or recrystallization for high purity.
Example Reaction Table (Hypothetical):
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperidinone, K2CO3, DMF, 80°C | 65 | 92% |
| 2 | 3-Fluorophenylboronic acid, Pd(PPh3)4, THF | 45 | 85% |
| 3 | Acetyl chloride, Et3N, CH2Cl2 | 75 | 98% |
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 2.1–2.5 ppm (piperidinyl CH2), δ 7.2–7.4 ppm (fluorophenyl aromatic protons), and δ 2.0 ppm (acetamide CH3) confirm substituents .
- 13C NMR : Carbonyl signals (C=O) near 170–175 ppm validate the acetamide and oxopiperidin groups .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C16H20FN2O2: calc. 297.15) ensures molecular formula accuracy .
- HPLC : Retention time consistency and >95% purity indicate successful synthesis .
Advanced: How can structure-activity relationship (SAR) studies evaluate this compound’s pharmacological potential?
Methodological Answer:
- Key Modifications :
- Vary fluorophenyl substituents (e.g., Cl, OCH3) to assess electronic effects.
- Replace oxopiperidin with other heterocycles (e.g., morpholine) to probe steric impact.
- Assays :
- Data Interpretation : Correlate substituent changes with IC50/EC50 values to identify critical pharmacophores.
Advanced: What in silico strategies predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with TRYS (PDB: Homology model) or GPCRs (e.g., CCR5 from PDB 4MBS). Focus on hydrogen bonds with acetamide carbonyl and fluorophenyl hydrophobic contacts .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps (calculated via Gaussian) to predict activity .
Advanced: How to resolve contradictions in stability data under varying pH/temperature?
Methodological Answer:
- Stress Testing :
- pH Stability : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.
- Thermal Stability : Heat at 40–80°C and quantify decomposition products using LC-MS .
- Kinetic Analysis : Fit degradation data to Arrhenius equation to predict shelf-life.
- Control Variables : Standardize excipients and solvent systems to isolate instability factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
